

2-But-3-ynoxyacetamide molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-But-3-ynoxyacetamide

CAS No.: 2416235-17-9

Cat. No.: B2795423

[Get Quote](#)

Technical Profile: 2-But-3-ynoxyacetamide[1] Introduction and Molecular Identity

2-But-3-ynoxyacetamide is a specialized functionalized ether-amide primarily utilized as a bioorthogonal linker and a fragment-based drug discovery (FBDD) scaffold. Its structure combines a terminal alkyne—a "clickable" handle—with a polar acetamide headgroup via an ether linkage. This unique architecture allows it to serve as a metabolic probe or a solubility-enhancing linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).

In the context of medicinal chemistry, the terminal alkyne (

) is the critical pharmacophore, enabling Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach the acetamide moiety to complex biological targets or fluorophores.

Nomenclature and Identifiers

Identifier	Value
Common Name	2-But-3-ynoxyacetamide
IUPAC Name	2-(But-3-yn-1-yloxy)acetamide
CAS Number	2416235-17-9
Molecular Formula	
Molecular Weight	127.14 g/mol
SMILES	<chem>C#CCCOCC(N)=O</chem>
InChI Key	(Predicted) ODVZOLHCWVKMBM- UHFFFAOYSA-N (Analogous)

Structural Analysis and Physicochemical Properties^{[2][3][4]}

The molecule is characterized by three distinct functional domains, each contributing to its utility in synthetic schemes:

- The Alkyne Tail (But-3-ynyl): A linear 4-carbon chain ending in a terminal alkyne. This group is sterically unobtrusive and metabolically stable, yet highly reactive under Cu(I) catalysis.
- The Ether Bridge (-O-): Provides flexibility and rotational freedom, decoupling the electronic effects of the alkyne from the amide. It also increases aqueous solubility compared to an all-carbon chain.
- The Acetamide Head (): A polar, hydrogen-bond donor/acceptor motif. In drug design, this mimics peptide bonds, improving the "drug-likeness" (QED) of the final conjugate.

Physicochemical Data (Calculated)

Property	Value	Rationale
LogP	~ -0.2 to 0.1	The polar amide and ether oxygen offset the lipophilic alkyne chain, ensuring water solubility.
Topological Polar Surface Area (TPSA)	~ 52 Å ²	Dominated by the amide () and ether oxygen.
H-Bond Donors	2	From the primary amide ().
H-Bond Acceptors	2	From the carbonyl () and ether oxygen ().
Rotatable Bonds	4	High flexibility, suitable for linkers.

Synthetic Protocols

The synthesis of **2-But-3-ynoxyacetamide** relies on the Williamson Ether Synthesis, coupling an alkynyl alcohol with an electrophilic acetamide derivative.

Retrosynthetic Analysis

The most efficient disconnection is at the ether oxygen.

- Nucleophile: 3-Butyn-1-ol (Commercially available).
- Electrophile: 2-Chloroacetamide (or 2-Bromoacetamide).

Protocol: Direct Alkylation (Williamson Ether Synthesis)

Objective: Synthesize **2-But-3-ynoxyacetamide** with minimal N-alkylation side products.

Reagents:

- 3-Butyn-1-ol (1.0 eq)
- Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)
- 2-Chloroacetamide (1.1 eq)
- Solvent: Anhydrous DMF or THF
- Temperature: 0°C

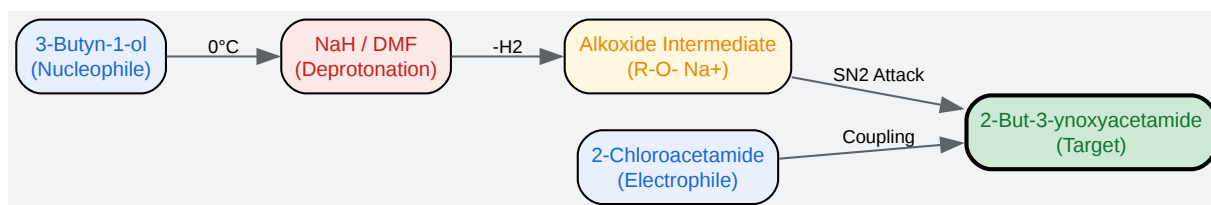
RT

Step-by-Step Methodology:

- Activation: In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.2 eq) in anhydrous DMF. Cool to 0°C.
- Deprotonation: Add 3-Butyn-1-ol (1.0 eq) dropwise. The solution will bubble (gas evolution). Stir at 0°C for 30 minutes to ensure formation of the sodium alkoxide ().
 - Scientific Insight: The $\text{p}K_{\text{a}}$ of the alcohol (~16) allows deprotonation by NaH. The terminal alkyne proton ($\text{p}K_{\text{a}}$ ~25) is less acidic and remains intact, preserving the "click" handle.
- Coupling: Add 2-Chloroacetamide (1.1 eq) dissolved in minimal DMF dropwise to the alkoxide solution.
 - Critical Control: Maintain 0°C during addition to prevent exotherms that could lead to polymerization of the alkyne.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (stain with KMnO_4 to visualize the alkyne).
- Quench & Workup:

- Quench carefully with saturated solution.
- Extract with Ethyl Acetate (3x).
- Wash combined organics with Brine (to remove DMF). Dry over .
- Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: Hexanes Ethyl Acetate).

Visualized Synthesis Pathway



[Click to download full resolution via product page](#)

Caption: Figure 1. One-pot Williamson ether synthesis strategy via sodium alkoxide intermediate.

Applications in Drug Discovery[2][5][6][7][8][9] "Click" Chemistry Linker (CuAAC)

The primary utility of **2-But-3-ynoxyacetamide** is as a heterobifunctional linker.

- Mechanism: The terminal alkyne reacts with an azide-tagged biomolecule (Protein-N3, DNA-N3) in the presence of Cu(I) to form a stable 1,2,3-triazole linkage.
- Result: The acetamide group is displayed on the surface of the biomolecule. This can be used to study the hydrogen-bonding interactions of the acetamide motif within a protein

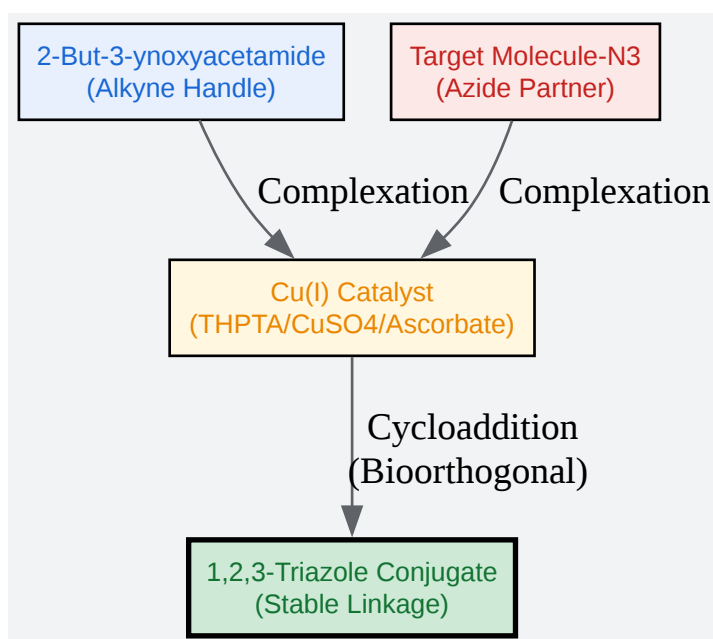
binding pocket or to modulate the solubility of the conjugate.

Fragment-Based Drug Discovery (FBDD)

In FBDD, small polar fragments are screened against targets.

- The acetamide group acts as a "warhead" or binding motif (mimicking Asn/Gln side chains).
- The alkyne tail allows for rapid "growing" of the fragment. Once the acetamide binds to a sub-pocket, the alkyne can be clicked to a library of azides to extend the molecule into adjacent pockets, increasing potency.

Reaction Mechanism: CuAAC Ligation



[Click to download full resolution via product page](#)

Caption: Figure 2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing the alkyne handle.[1]

Safety and Stability

- **Stability:** The terminal alkyne is stable under standard physiological conditions (pH 4–10) but sensitive to strong bases (which may deprotonate the terminal C-H) or transition metals (without ligands).

- Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or slow polymerization of the alkyne.
- Hazards: As with all terminal alkynes, avoid contact with silver or copper salts in the absence of stabilizing ligands, as explosive acetylides can form (though less likely with this specific derivative compared to acetylene gas).

References

- Chemsrc. (2025).[2] **2-But-3-ynoxyacetamide** Product Details and CAS 2416235-17-9.[3] Retrieved from [[Link](#)]
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. *Angewandte Chemie International Edition*. (Foundational reference for CuAAC mechanism described in Section 4).
- PubChem. (2025).[5][6] Compound Summary: N-(but-3-yn-1-yl)acetamide (Structural Analog). Retrieved from [[Link](#)]
- National Institutes of Health (NIH). (2024). Recent advances in the application of alkynes in multicomponent reactions. *PMC*. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. bioconjugation.bocsci.com [bioconjugation.bocsci.com]
- 2. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 3. 2-phenyl-3,3-dimethyl-3H-pyrrole | CAS#:103660-70-4 | Chemsrc [chemsrc.com]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. (2R)-but-3-yn-2-ol | C4H6O | CID 638102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- [6. N-\(but-3-yn-1-yl\)acetamide | C6H9NO | CID 56765705 - PubChem](#)
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-But-3-ynoxyacetamide molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b2795423/docs#2-but-3-ynoxyacetamide-molecular-structure-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)